molecular formula C25H26O11 B13444130 Isophrymarol acetate

Isophrymarol acetate

Cat. No.: B13444130
M. Wt: 502.5 g/mol
InChI Key: SHBXMLHCUQHOOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Isophrymarol acetate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . The general reaction can be represented as follows:

R-COOH+R’-OHR-COOR’+H2O\text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H2O} R-COOH+R’-OH→R-COOR’+H2O

In industrial settings, the reaction conditions are carefully controlled to favor the production of the ester. The resultant ester and water are then separated by distillation due to their difference in boiling points .

Chemical Reactions Analysis

Isophrymarol acetate, like other esters, can undergo various chemical reactions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into its corresponding carboxylic acid and alcohol.

    Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves exchanging the organic group R’ of an ester with the organic group of an alcohol. This is typically catalyzed by acids or bases.

Scientific Research Applications

Isophrymarol acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which isophrymarol acetate exerts its effects is primarily through its interaction with olfactory receptors due to its aromatic properties. In biological systems, esters can be hydrolyzed by esterases, releasing the corresponding alcohol and carboxylic acid, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Isophrymarol acetate can be compared with other esters such as:

    Ethyl acetate: Commonly used as a solvent in nail polish removers and glues.

    Methyl butyrate: Known for its fruity odor and used in flavorings.

    Isopropyl acetate: Used in coatings, inks, and adhesives.

This compound is unique due to its specific aromatic properties and its applications in both scientific research and industry.

Properties

Molecular Formula

C25H26O11

Molecular Weight

502.5 g/mol

IUPAC Name

[3-(4,6-dimethoxy-1,3-benzodioxol-5-yl)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate

InChI

InChI=1S/C25H26O11/c1-12(26)36-25-9-31-21(13-5-16-17(33-10-32-16)6-15(13)27-2)14(25)8-30-24(25)20-18(28-3)7-19-22(23(20)29-4)35-11-34-19/h5-7,14,21,24H,8-11H2,1-4H3

InChI Key

SHBXMLHCUQHOOK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC12COC(C1COC2C3=C(C=C4C(=C3OC)OCO4)OC)C5=CC6=C(C=C5OC)OCO6

Origin of Product

United States

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